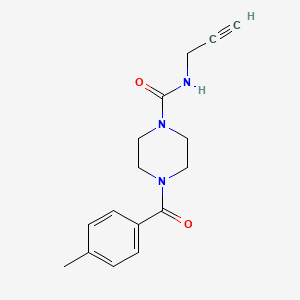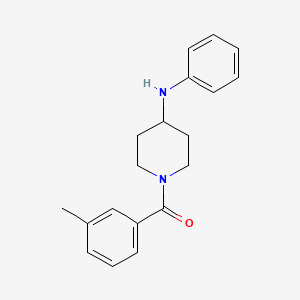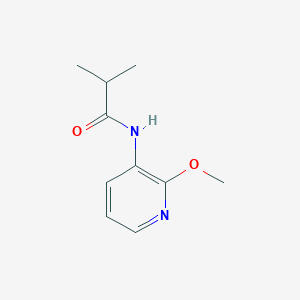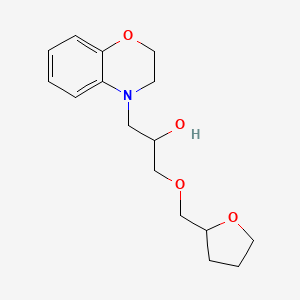![molecular formula C13H13N3O B7527370 N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are G protein-coupled receptors that are activated by uridine diphosphate (UDP) and play a crucial role in inflammation, immune response, and cell proliferation. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are activated by UDP, which is released by injured or inflamed cells. Activation of P2Y6 receptors leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in inflammation, immune response, and cell proliferation. By blocking the activation of P2Y6 receptors, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide inhibits these signaling pathways and reduces inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and monocytes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for studying the role of P2Y6 receptors in various biological processes. However, its selectivity for P2Y6 receptors may limit its use in experiments where other P2Y receptors are involved.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide. Studies are needed to investigate the effects of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide in other disease models, such as cancer and autoimmune diseases. In addition, the development of more selective and potent P2Y6 receptor antagonists may lead to the development of novel therapies for various diseases.
Synthesemethoden
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 6-methylpyridin-3-amine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carbaldehyde. The final step involves the reduction of the aldehyde group to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-5-6-11(8-15-10)9-16-13(17)12-4-2-3-7-14-12/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVFGYOVLWGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)



![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)